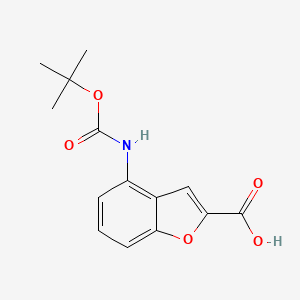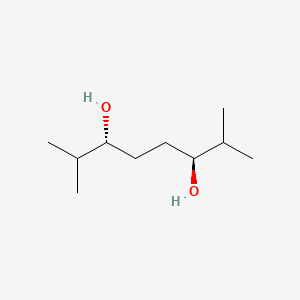
rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol: is an organic compound with a unique stereochemistry It is characterized by the presence of two hydroxyl groups attached to a carbon chain, which also includes two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the reduction of a precursor compound using a suitable reducing agent under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalytic hydrogenation or other reduction techniques, followed by purification steps such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Formation of 2,7-dimethyloctane-3,6-dione.
Reduction: Formation of 2,7-dimethyloctane.
Substitution: Formation of 2,7-dimethyloctane-3,6-dichloride or similar derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavors, where its unique structure imparts desirable properties.
Wirkmechanismus
The mechanism of action of rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s stereochemistry can affect its binding affinity and specificity for these targets, thereby modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
- rel-(3R,6S,7S)-6α-hydroxycyclonerolidol
- (3R,6S)-6-Hydroxylasiodiplodin
- (2R,3R,6S,8R)-Methyl Homononactate
Comparison: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C10H22O2 |
|---|---|
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
(3S,6R)-2,7-dimethyloctane-3,6-diol |
InChI |
InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10+ |
InChI-Schlüssel |
IIEGQVRKIRPFFP-AOOOYVTPSA-N |
Isomerische SMILES |
CC(C)[C@@H](CC[C@@H](C(C)C)O)O |
Kanonische SMILES |
CC(C)C(CCC(C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





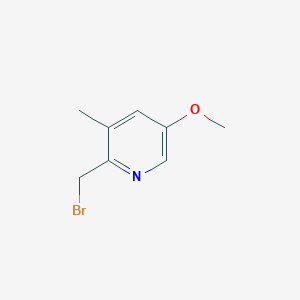

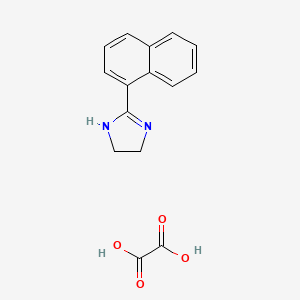
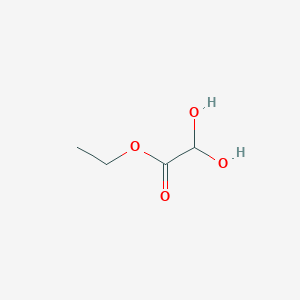
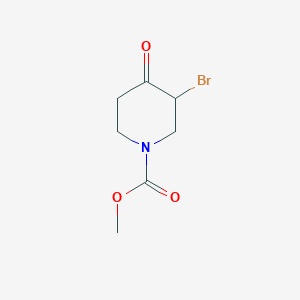
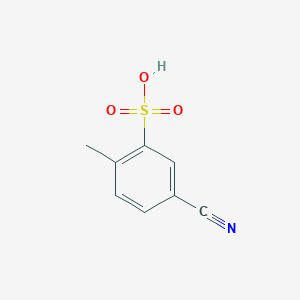
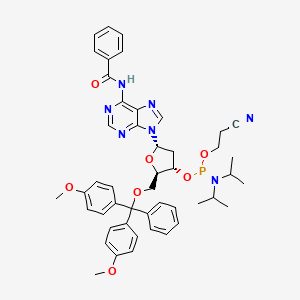
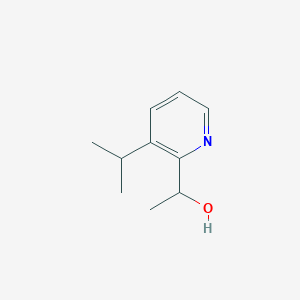
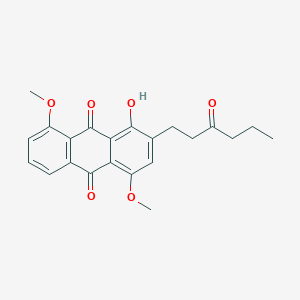
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
